Calcimycin is a polyether antibiotic derived from the bacterium Streptomyces chartreusis NRRL 3882. [] It belongs to the class of carboxylic ionophores, characterized by their ability to bind and transport cations across biological membranes. [] Due to its capacity to specifically bind and transport divalent cations like Ca2+, Calcimycin is widely used as a research tool for manipulating intracellular calcium levels and investigating calcium-dependent cellular processes. [, , , , , , , , , , , , ]
Calcimycin, also known as A-23187, is a polyether antibiotic produced by the bacterium Streptomyces chartreusis. It belongs to a class of compounds known for their ability to transport cations across biological membranes. Calcimycin is particularly noted for its calcium ionophore activity, allowing it to facilitate the transport of calcium ions across cell membranes, which has significant implications for cellular processes.
Calcimycin is derived from the fermentation of Streptomyces chartreusis, a soil-dwelling actinobacterium. The biosynthesis of calcimycin involves a complex gene cluster that orchestrates the production of its various structural components, including benzoxazole, spiroketal ring, and α-ketopyrrole . The biosynthetic pathway is influenced by various amino acids and precursors, indicating the organism's metabolic flexibility in producing this antibiotic .
Calcimycin is classified as a polyether antibiotic due to its unique chemical structure that features multiple ether linkages. It is also categorized as an ionophore because of its ability to transport ions across lipid membranes, which distinguishes it from other antibiotics that typically inhibit bacterial growth through different mechanisms.
The synthesis of calcimycin can be approached through both total synthesis and semi-synthesis. Total synthesis involves constructing the molecule from simpler chemical entities through a series of chemical reactions. Notably, a convergent approach has been used in the total synthesis of calcimycin, emphasizing stereospecific cyclization as a key step .
Technical Details:
Calcimycin has a complex molecular structure characterized by multiple functional groups and stereocenters. Its molecular formula is , and it features a unique arrangement of rings that contribute to its biological activity.
Calcimycin undergoes various chemical reactions during both its biosynthesis and synthetic modifications. The key reactions include:
Technical Details:
Calcimycin exerts its biological effects primarily through its ionophore activity. By facilitating the transport of calcium ions across cell membranes, it influences various cellular processes such as muscle contraction and neurotransmitter release.
Relevant Data:
Calcimycin has several scientific uses due to its unique properties:
1.1. Streptomyces chartreusensis as a Source: Genetic and Metabolic Pathways
Streptomyces chartreusensis NRRL 3882 is the primary natural producer of calcimycin (A23187), a pyrrole polyether antibiotic with exceptional divalent cation specificity. The biosynthetic machinery is encoded within a 64-kb gene cluster (GenBank: HM452329) comprising 27 open reading frames (ORFs) [1] [2]. This cluster is organized into functional modules responsible for precursor synthesis, assembly, tailoring, resistance, and regulation:
Metabolic engineering strategies have targeted these pathways to enhance yield:
Table 1: Key Genes in the Calcimycin Biosynthetic Cluster
Gene | Function | Module |
---|---|---|
calA1-calA3 | α-Ketopyrrole biosynthesis from L-proline | Precursor synthesis |
calB1-calB5 | Modular PKS for spiroketal ring assembly | Polyketide synthase |
calC1-calC4 | 3-Hydroxyanthranilic acid biosynthesis | Precursor synthesis |
calM | N-Methyltransferase for final tailoring step | Modification |
calR | Self-resistance protein | Resistance |
calR3 | TetR-family transcriptional repressor | Regulation |
Calcimycin’s structure integrates three moieties through sequential enzymatic stages:
The PKS-bound spiroketal chain undergoes coupling with 3-HAA and the pyrrole unit via ester/amide linkages. Key steps include:
Table 2: Key Enzymes in Calcimycin Assembly
Enzyme/Step | Function | Catalytic Mechanism |
---|---|---|
CalB1–CalB5 (PKS) | Chain elongation and reduction | Modular Claisen condensation, KR/DH domains |
CalB5 (TE domain) | Macrocyclization and chain release | Transesterification |
Cytochrome P450s | Polyene epoxidation for cyclization | Oxidative epoxide formation |
CalM | N-Methylation of demethyl calcimycin | SAM-dependent transfer |
CalG (TEII) | Hydrolysis of cezomycin-CoA | CoA-ester hydrolysis (kcat = 17.77 min⁻¹) |
The calcimycin gene cluster has been heterologously expressed in Streptomyces coelicolor, demonstrating functional transferability [1]. Refactoring strategies include:
Table 3: Production Titers Under Engineered Conditions
Strategy | Condition/Modification | Calcimycin Titer (mg/L) | Change vs. WT |
---|---|---|---|
Wild-type (WT) | Unmodified | 60 | Baseline |
ΔcalR3 mutant | CRISPR-Cas9 knockout | 480 | 8× increase |
Glutamine feeding | 0.78 mM in defined medium | 138 | 2.3× increase |
Ca²⁺/Mg²⁺ supplementation | 10 mM in fermentation | 220 | 3.7× increase |
Heterologous expression | In S. coelicolor | 35 | 42% of WT |
All compound names mentioned: Calcimycin (A23187), Cezomycin, N-Demethyl Calcimycin, Deoxacalcimycin, 4-Br-Calcimycin, X-14885A, CP-61, AC7230, Routiennocin.
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